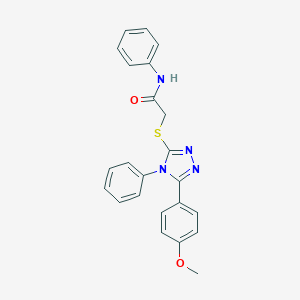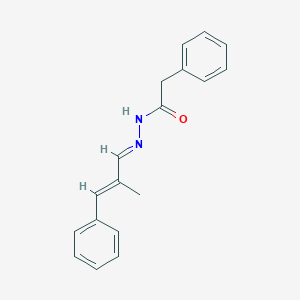
2-((5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a complex organic compound with a molecular formula of C24H22N4O3S and a molecular weight of 446.532 g/mol . This compound features a triazole ring, which is known for its diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
The synthesis of 2-((5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide typically involves multiple steps. One common method starts with the synthesis of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol from 4-methoxyaniline . This intermediate is then alkylated using 2-bromo-1-phenylethanone in alkaline conditions to form the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to a secondary alcohol using sodium borohydride.
Substitution: The triazole ring allows for various substitution reactions, often using cesium carbonate as a base.
Common reagents include sodium borohydride for reductions and cesium carbonate for alkylations. Major products depend on the specific reaction conditions but often include derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
2-((5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action for this compound involves its interaction with various molecular targets. The triazole ring is known to inhibit specific enzymes and proteins, disrupting biological pathways essential for microbial survival and proliferation . This inhibition can lead to the compound’s antimicrobial and antifungal effects.
Comparación Con Compuestos Similares
Similar compounds include:
4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Shares the triazole ring and methoxyphenyl group but lacks the sulfanyl and acetamide functionalities.
2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide: Similar structure but with a phenoxymethyl group instead of a phenyl group.
The uniqueness of 2-((5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.
Propiedades
Número CAS |
329921-87-1 |
|---|---|
Fórmula molecular |
C23H20N4O2S |
Peso molecular |
416.5g/mol |
Nombre IUPAC |
2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C23H20N4O2S/c1-29-20-14-12-17(13-15-20)22-25-26-23(27(22)19-10-6-3-7-11-19)30-16-21(28)24-18-8-4-2-5-9-18/h2-15H,16H2,1H3,(H,24,28) |
Clave InChI |
DWAVCQOTBUSJBD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4 |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[1-(4-tert-butylphenyl)ethylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B390651.png)
![N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-[(E)-2-methyl-3-phenylprop-2-enylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B390653.png)


![methyl 4-[(E)-(2-{oxo[(pyridin-3-ylmethyl)amino]acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B390658.png)
![N'-[1-(4-tert-butylphenyl)ethylidene]isonicotinohydrazide](/img/structure/B390659.png)
![N-[1-{[2-(4-tert-butylbenzylidene)hydrazino]carbonyl}-2-(2,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B390660.png)

![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(1-methyl-5-phenyl-2,4-pentadienylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B390665.png)


![N-(3,4-dimethylphenyl)-N-{2-[2-(1-methyloctylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B390671.png)
![N-(3,4-dichlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B390673.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide](/img/structure/B390675.png)
